molecular formula C7H13N3 B13593453 4-(1H-Pyrazol-1-YL)butan-1-amine

4-(1H-Pyrazol-1-YL)butan-1-amine

Cat. No.: B13593453
M. Wt: 139.20 g/mol
InChI Key: CPMFPMBOTFGKCM-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)butan-1-amine is a chemical compound featuring a pyrazole heterocycle linked to a butylamine chain. This structure incorporates a pyrazole moiety, which is a privileged scaffold in medicinal chemistry and drug discovery due to its wide range of biological activities . The compound is supplied as a solid for research and development purposes. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a key pharmacophore in numerous therapeutic agents . Pyrazole-containing compounds are recognized for their significant pharmacological profiles, which include anti-inflammatory, antimicrobial, and anticancer activities . Several pyrazole-based molecules, such as the anti-inflammatory drug celecoxib and the anticancer agent crizotinib, have been approved for clinical use, underscoring the value of this structural class in developing new bioactive molecules . As a building block, this compound may serve as a versatile intermediate for the synthesis of more complex chemical entities. Its structure allows for further functionalization, making it a valuable compound for researchers in the fields of organic synthesis and pharmaceutical sciences. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

4-pyrazol-1-ylbutan-1-amine

InChI

InChI=1S/C7H13N3/c8-4-1-2-6-10-7-3-5-9-10/h3,5,7H,1-2,4,6,8H2

InChI Key

CPMFPMBOTFGKCM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-1-yl)butan-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-butanamine with hydrazine hydrate to form the pyrazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-1-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-(1H-Pyrazol-1-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-1-yl)butan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1H-Pyrazol-1-YL)butan-1-amine with analogous butan-1-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Pyrazole (1-position) C₇H₁₃N₃ 139.20 Flexible backbone; moderate logP*
4-(5-Bromothiazol-2-YL)butan-1-amine Bromothiazole C₇H₁₁BrN₂S 235.14 Higher halogenated hydrophobicity
4-[4-(3-Pyridinyl)imidazol-1-YL]butan-1-amine Imidazole + pyridine C₁₂H₁₅N₅ 229.29 Enhanced basicity due to pyridine
4-((Furan-2-YLmethyl)thio)butan-1-amine Thioether + furan C₉H₁₄N₂OS 198.28 Increased solubility (polar S/O)
4-(4-(2-Methoxyphenyl)piperazin-1-YL)butan-1-amine Piperazine + methoxyphenyl C₁₅H₂₄N₄O 276.38 Improved CNS penetration potential

*Note: LogP for this compound is estimated based on pyrazole’s moderate hydrophobicity (~1.5–2.5), while bromothiazole derivatives (e.g., 235.14 g/mol) likely exhibit higher logP (~3.0–4.0) due to bromine .

Key Structural Advantages

  • Pyrazole vs.
  • Aliphatic Chain Length : The four-carbon chain balances flexibility and rigidity, optimizing membrane permeability compared to shorter-chain analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1H-Pyrazol-1-YL)butan-1-amine, and what reaction conditions are critical for high yield?

  • Methodology :

  • Route 1 : React pyrazole derivatives with butan-1-amine under anhydrous conditions (e.g., THF or ether solvents) at controlled temperatures (25–80°C). Use catalysts like palladium for coupling reactions .
  • Route 2 : Employ nucleophilic substitution or reductive amination, leveraging reagents such as sodium borohydride or potassium permanganate for intermediate steps .
  • Purification : Recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the compound ≥95% purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (theoretical: 153.19 g/mol) .
  • X-ray Crystallography : SHELX software for crystal structure determination if single crystals are obtained .

Q. What are the primary chemical reactions involving this compound, and how do functional groups influence reactivity?

  • Reactions :

  • Amine alkylation : React with alkyl halides to form secondary amines.
  • Pyrazole ring modifications : Electrophilic substitution (e.g., nitration) at the pyrazole’s 3- or 5-positions due to electron-rich nitrogen atoms .
    • Key Factors : The butanamine chain enhances nucleophilicity, while the pyrazole ring stabilizes intermediates via resonance .

Q. How is purity assessed for this compound, and what analytical thresholds are recommended?

  • Methods :

  • HPLC : Purity ≥98% with a C18 column (mobile phase: acetonitrile/water).
  • Melting Point : Consistency with literature values (if available) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Approach :

  • Comparative SAR Studies : Test analogs with varied substituents (e.g., ethyl vs. methyl groups) to isolate structural determinants of activity .
  • Dose-Response Assays : Use standardized in vitro models (e.g., enzyme inhibition IC50_{50}) to quantify potency differences .
  • Computational Modeling : Molecular docking to predict binding affinities to targets like cyclooxygenase (COX) or cytochrome P450 .

Q. What experimental design considerations are critical for pharmacokinetic studies of this compound?

  • Key Factors :

  • Lipophilicity Optimization : LogP adjustments via substituent modifications to enhance membrane permeability (e.g., ethyl groups increase logP by ~0.5) .
  • Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., amine oxidation) .
  • In Vivo Models : Rodent studies with LC-MS/MS for plasma concentration profiling .

Q. How do steric and electronic effects of the pyrazole ring influence the compound’s reactivity in catalytic systems?

  • Mechanistic Insights :

  • Steric Effects : Bulky substituents on pyrazole reduce reaction rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the ring, while electron-donating groups (e.g., methyl) enhance nucleophilic substitution .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Solutions :

  • Co-Crystallization : Use tartaric acid or other chiral auxiliaries to stabilize crystal lattice .
  • Temperature Gradients : Slow cooling from saturated solutions in ethanol/water mixtures .
  • SHELXD Software : For phase refinement in low-symmetry space groups .

Q. How do computational methods predict novel biological targets for this compound?

  • Workflow :

  • Pharmacophore Mapping : Match 3D features (amine, pyrazole) to known drug-target databases (e.g., ChEMBL) .
  • Machine Learning : Train models on pyrazole derivative bioactivity data to forecast targets like kinase inhibitors .

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